N-Formylcarbazole
Overview
Description
N-Formylcarbazole is a chemical compound used as a formylation reagent for amines . It has been reported to enable the selective formylation of sterically less hindered aliphatic primary and secondary amines .
Synthesis Analysis
The synthesis of N-Formylcarbazole involves the formylation of amines . The characteristic reactivity of N-Formylcarbazole enables the selective formylation of sterically less hindered aliphatic primary and secondary amines . Sterically bulkier amines and weakly nucleophilic amines such as anilines are less reactive under the reaction conditions .Chemical Reactions Analysis
N-Formylcarbazole is used in the formylation of amines . The characteristic reactivity of N-Formylcarbazole enables the selective formylation of sterically less hindered aliphatic primary and secondary amines . In contrast, sterically bulkier amines and weakly nucleophilic amines such as anilines are less reactive under the reaction conditions .Scientific Research Applications
Formylation of Amines : N-Formylcarbazole is utilized as a formylation reagent for amines, enabling selective formylation of sterically less hindered aliphatic primary and secondary amines. This characteristic reactivity makes it useful in pharmaceutical syntheses (Kang et al., 2022).
Antimicrobial Activity : Certain carbazole alkaloids, including those derived from N-Formylcarbazole, exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi (Chakraborty et al., 1995).
Synthesis of Carbazole Alkaloids : N-Formylcarbazole is instrumental in the synthesis of various naturally occurring formylcarbazole alkaloids, used in pharmacological research (Hesse et al., 2014).
Antifungal and Antimycobacterial Activities : Carbazole derivatives including 3-formylcarbazole show significant antimycobacterial and antifungal activities, suggesting potential therapeutic applications (Sunthitikawinsakul et al., 2003).
Regulation of Aryl Hydrocarbon Receptor (AHR) Signaling : 6-Formylindolo[3,2-b]carbazole (FICZ), a derivative of N-Formylcarbazole, is a potent AHR agonist and is involved in regulating AHR signaling, especially in the context of cytochrome P4501 enzymes (Wincent et al., 2016).
Formation of Metastable Anionic Carbazole Carbinols : N-Formylcarbazole is used in forming metastable anionic carbazole carbinols, which are intermediates in the synthesis of various organic compounds (Dixon & Lucas, 2004).
Diverse Biological Activities : N-Formylcarbazole and its derivatives exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties, making them valuable in medicinal chemistry research (Bashir et al., 2015).
properties
IUPAC Name |
carbazole-9-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJUWUXVANGIPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192293 | |
Record name | N-Formylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formylcarbazole | |
CAS RN |
39027-95-7 | |
Record name | N-Formylcarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039027957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Formylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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